molecular formula C16H15ClN4O4S2 B3414193 N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide CAS No. 946307-46-6

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide

Katalognummer: B3414193
CAS-Nummer: 946307-46-6
Molekulargewicht: 426.9 g/mol
InChI-Schlüssel: AGXIORSAEGWISX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3,4-oxadiazole core substituted with a (5-chlorothiophen-2-yl)methyl group and a benzamide moiety bearing a 4-(dimethylsulfamoyl) substituent. The dimethylsulfamoyl group introduces hydrogen-bonding capabilities and modulates solubility.

Eigenschaften

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4S2/c1-21(2)27(23,24)12-6-3-10(4-7-12)15(22)18-16-20-19-14(25-16)9-11-5-8-13(17)26-11/h3-8H,9H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXIORSAEGWISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Biological Activity Overview

Oxadiazole derivatives have been widely studied for their pharmacological properties. They exhibit a range of biological activities including:

  • Antimicrobial : Many oxadiazoles show significant antibacterial and antifungal properties.
  • Antiviral : Certain derivatives have demonstrated efficacy against various viral infections.
  • Anticancer : Some compounds have been noted for their cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
AntiviralActive against specific viral strains
AnticancerCytotoxic effects on various cancer cell lines

Antimicrobial Activity

A study evaluating various oxadiazole derivatives found that compounds similar to N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide exhibited promising antimicrobial activity. For instance, derivatives with thiophene substitutions showed enhanced activity against Gram-positive bacteria and specific fungal strains at concentrations as low as 10 mg/L .

Antiviral Effects

Research has indicated that certain oxadiazole derivatives can inhibit viral replication. For example, compounds tested in vitro against the vaccinia virus showed significant antiviral activity. The presence of the oxadiazole moiety was essential for this activity, suggesting that modifications to the thiophene or benzamide components could further enhance efficacy .

Anticancer Properties

In vitro studies on cancer cell lines have demonstrated that oxadiazole-containing compounds can induce apoptosis in tumor cells. A derivative similar to the compound was shown to inhibit cell proliferation in breast cancer and leukemia models, with IC50 values indicating potent cytotoxicity .

The biological activity of N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Interference with Nucleic Acid Synthesis : Some derivatives exhibit the ability to bind DNA or RNA, preventing replication.
  • Induction of Oxidative Stress : Oxadiazoles can generate reactive oxygen species (ROS), leading to cellular damage in target cells.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Sulfamoyl Group

  • N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide ():
    • Replacing dimethylsulfamoyl with diethylsulfamoyl increases molecular weight (440.9 g/mol vs. ~413 g/mol for dimethyl) and logP (3.1 vs. ~2.8), enhancing lipophilicity.
    • Diethyl groups may reduce metabolic clearance compared to dimethyl due to steric hindrance.
    • Key Data:
Property Dimethylsulfamoyl Diethylsulfamoyl
Molecular Weight (g/mol) ~413 440.9
logP ~2.8 3.1
Hydrogen Bond Acceptors 8 8
  • 4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ():
    • Dipropylsulfamoyl further increases lipophilicity (logP >3.5) but may reduce aqueous solubility.
    • The 3-methoxyphenyl substituent on oxadiazole introduces electron-donating effects, altering electronic properties compared to the chlorothiophene group.

Heterocyclic Core Modifications

  • Thiadiazoles often exhibit improved metabolic stability but may reduce solubility due to higher hydrophobicity.

Substituent Variations on the Oxadiazole Ring

  • N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide ():

    • Lacks the sulfamoyl group, resulting in reduced hydrogen-bonding capacity and lower molecular weight (~360 g/mol).
    • Demonstrates the critical role of the dimethylsulfamoyl group in enhancing target affinity or solubility.
  • 4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ():

    • The 4-methoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing 5-chlorothiophene.
    • Methoxy groups can improve solubility but may reduce membrane permeability.

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the oxadiazole ring (δ 8.1–8.3 ppm) and dimethylsulfamoyl group (δ 2.8–3.1 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Ensures purity (>95%) by detecting impurities from incomplete coupling or side reactions .

What are the primary biological targets and assay design considerations for evaluating its pharmacological activity?

Basic Research Question

  • Targets : Oxadiazole derivatives are known to inhibit enzymes like COX-2, HDACs, or kinases . The dimethylsulfamoyl group may enhance binding to sulfhydryl-containing proteins .
  • Assays :
    • In vitro enzyme inhibition : Use fluorogenic substrates (e.g., Ac-FKGG-AMC for proteases) with IC₅₀ calculations .
    • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
    • Anti-microbial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

How can researchers optimize cyclization reactions to improve oxadiazole ring formation yields?

Advanced Research Question

  • Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reagent stoichiometry .
  • Alternative dehydrating agents : Replace POCl₃ with TiCl₄ or PPA to reduce side products .
  • Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. hours) and improves yield by 15–20% .

How should discrepancies in biological activity data across studies be analyzed?

Advanced Research Question

  • Source identification : Check for variations in assay conditions (e.g., pH, serum concentration) that affect compound stability .
  • Metabolite interference : Perform LC-MS to detect degradation products or active metabolites in cell culture media .
  • Structural validation : Re-characterize the compound batch-to-batch to rule out synthesis impurities .

What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

Advanced Research Question

  • Core modifications :
    • Replace the 5-chlorothiophene moiety with other heterocycles (e.g., furan, pyridine) to assess target selectivity .
    • Modify the dimethylsulfamoyl group to sulfonamide or carbamate derivatives to study hydrophobicity effects .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding interactions with target enzymes .
  • In vivo correlation : Pair in vitro IC₅₀ data with pharmacokinetic profiling (e.g., bioavailability in rodent models) .

What solvent systems and purification techniques maximize yield and purity during synthesis?

Advanced Research Question

  • Solvent selection : Use DMF for coupling reactions and switch to ethyl acetate/hexane for recrystallization .
  • Chromatography : Flash chromatography with silica gel (70–230 mesh) and gradient elution (hexane → ethyl acetate) removes polar by-products .
  • Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals suitable for XRD analysis .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question

  • pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
  • Plasma stability : Use LC-MS to detect enzymatic hydrolysis in human plasma over 24 hours .
  • Light sensitivity : Conduct accelerated stability testing under UV light to identify photodegradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.